2-(oxiran-2-yl)acetic Acid
Description
Conceptual Framework of Dual Functionality in Organic Chemistry
In organic chemistry, the concept of dual functionality refers to the presence of two distinct reactive functional groups within a single molecule. This characteristic often imparts unique chemical properties and reactivity, allowing for a wide range of chemical transformations. smolecule.com The presence of multiple reactive centers enables complex molecular architectures to be constructed from simpler building blocks. The strategic placement and differing reactivity of these functional groups allow for selective reactions, where one group can be manipulated while the other remains intact or is protected. This principle is fundamental to the design of versatile reagents and intermediates in organic synthesis.
Significance as a Versatile Reactive Intermediate and Synthetic Building Block
The dual functionality of 2-(oxiran-2-yl)acetic acid, combining a strained, electrophilic epoxide ring with a nucleophilic/acidic carboxylic acid group, makes it a highly valuable reactive intermediate and synthetic building block. The strained three-membered epoxide ring is susceptible to ring-opening reactions by a variety of nucleophiles, including amines, thiols, alcohols, and water. smolecule.comwikipedia.org This reactivity allows for the introduction of diverse functionalities and the construction of more complex molecular scaffolds.
The carboxylic acid group, on the other hand, can participate in a range of reactions, such as esterification, amidation, and salt formation. This allows for further derivatization or for the molecule to be anchored to other substrates. The ability to undergo these distinct transformations makes this compound a key component in the synthesis of pharmaceuticals, agrochemicals, and polymers. smolecule.com
Historical Development and Emerging Trends in Epoxide-Carboxylic Acid Chemistry
The chemistry of epoxides and carboxylic acids has a rich history, with the ring-opening of epoxides by carboxylic acids being a fundamental transformation in organic synthesis. rsc.orgresearchgate.net This reaction is crucial for producing β-hydroxy esters, which are important intermediates in the production of various materials, including coatings and polymers. rsc.org Historically, these reactions were often catalyzed by simple bases or acids.
Emerging trends in this field are focused on the development of more efficient, selective, and sustainable catalytic systems. rsc.org Cooperative catalysis, utilizing a combination of a Lewis acid and a Lewis base to simultaneously activate the epoxide and the carboxylic acid, has shown significant promise in enhancing reaction rates and selectivity. rsc.org Furthermore, there is a growing emphasis on the use of environmentally benign catalysts and solvents to align with the principles of green chemistry. rsc.orgorientjchem.org The development of catalytic systems that can operate under neat (solvent-free) conditions or in green solvents is an active area of research. rsc.org
Detailed Research Findings
The chemical properties of this compound make it a versatile substrate for a variety of chemical reactions. The epoxide ring can undergo ring-opening reactions, while the carboxylic acid can be transformed into various derivatives.
Synthesis: A common method for the synthesis of this compound is the epoxidation of 3-butenoic acid or vinylacetic acid. smolecule.comresearchgate.net This is often achieved using a peracid, such as meta-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. smolecule.comorientjchem.org Another synthetic route involves the ring-opening of an oxirane with acetic acid, a reaction that can be catalyzed by tertiary amines. smolecule.com
Reactions:
Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acids. smolecule.com
Reduction: The epoxide ring can be reduced to form diols. smolecule.com
Nucleophilic Substitution: The strained epoxide ring is susceptible to attack by various nucleophiles, leading to ring-opening and the formation of substituted acetic acid derivatives. smolecule.com
Polymerization: The bifunctional nature of this compound allows it to be used as a monomer in the synthesis of polymers.
Below are interactive data tables summarizing the key properties and spectroscopic data for this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C4H6O3 |
| Molecular Weight | 102.09 g/mol |
| CAS Number | 33278-09-0 |
Data sourced from multiple references. nih.govachemblock.com
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks |
| Infrared (IR) | ~2500–3300 cm⁻¹ (O-H stretch, carboxylic acid), ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (epoxide C-O) |
| ¹H NMR | δ ~3.0–4.0 ppm (epoxy protons), δ ~2.0–2.5 ppm (methylene groups) |
| ¹³C NMR | Signals corresponding to the oxirane ring and the acetic acid moiety |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns |
Data represents typical expected values for this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(oxiran-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNYKZKUBKIIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Oxiran 2 Yl Acetic Acid
Epoxidation Routes to the Oxirane Moiety
A common and direct approach to forming the oxirane ring of 2-(oxiran-2-yl)acetic acid is the epoxidation of an olefinic precursor, typically vinylacetic acid. This transformation involves the addition of an oxygen atom across the carbon-carbon double bond.
Peracids are widely utilized reagents for the epoxidation of alkenes. The reaction proceeds through the electrophilic transfer of an oxygen atom from the peracid to the double bond of the precursor. A common reagent for this purpose is meta-chloroperbenzoic acid (m-CPBA). ulisboa.pt The reaction is often carried out in chlorinated solvents like dichloromethane. ulisboa.pt Another effective system involves the use of peracetic acid, which can be generated in situ from acetic acid and hydrogen peroxide. organic-chemistry.orgresearchgate.net The efficiency of these reactions can be influenced by catalysts and reaction conditions. organic-chemistry.org To prevent the acid-catalyzed opening of the newly formed oxirane ring, which would lead to undesired byproducts like glycols, a buffering agent such as sodium acetate (B1210297) is often added to the reaction medium. google.com
Table 1: Comparison of Selected Peracid Epoxidation Systems This table presents examples of different epoxidation systems and conditions, illustrating the general parameters involved in such reactions.
| Peracid System | Catalyst/Additive | Solvent | Temperature | Typical Reaction Time | Citation(s) |
|---|---|---|---|---|---|
| m-Chloroperbenzoic acid (m-CPBA) | None | Dichloromethane (CH₂Cl₂) | Room Temperature | 20 hours | ulisboa.pt |
| Peracetic Acid (in situ) | Manganese(II) salt | Not specified | 0 °C | < 5 minutes | organic-chemistry.org |
| Peracetic Acid (preformed) | Sodium Acetate (buffer) | Not specified | 40-45 °C | 2 hours | google.com |
| Peracetic Acid (in situ) | Sulfuric Acid (H₂SO₄) | Water/Oil Biphasic | 60 °C | 6 hours | researchgate.net |
Achieving stereocontrol in the synthesis of this compound is critical for applications where a specific enantiomer is required. Enantioselective epoxidation of the olefinic precursor is a primary strategy. While methods like Sharpless or Jacobsen epoxidation are well-known for this, other catalytic systems are also effective. For instance, non-heme iron complexes used with hydrogen peroxide and carboxylic acid additives can achieve highly enantioselective epoxidation of various olefins. organic-chemistry.org Another approach involves the kinetic resolution of a racemic epoxide. A notable synthesis of enantiomerically pure (S)-2-(oxiran-2-yl)-ethanol, a closely related precursor, is achieved through the enantioselective epoxidation of 3-buten-1-ol. google.com Such protocols are crucial for producing enantiomerically pure forms of the target acid. google.com
Peracid-Mediated Epoxidation of Olefinic Precursors
Ring-Opening and Cyclization Approaches in Synthesis
An alternative to direct epoxidation is the construction of the target molecule from other existing precursors, often involving the strategic opening of a different oxirane followed by functional group manipulation and subsequent cyclization.
Chiral oxiranes like epichlorohydrin (B41342) serve as versatile building blocks. The synthesis of chiral 2-oxazolidinones, for example, can commence from (S)-epichlorohydrin, demonstrating its utility as a starting material for complex chiral molecules. researchgate.net The synthesis often begins with a nucleophilic attack on one of the carbon atoms of the oxirane ring of epichlorohydrin, leading to a ring-opened intermediate. This strategy is widely applicable, as seen in the N-alkylation of various heterocyclic compounds with 2-(chloromethyl)oxirane (a common name for epichlorohydrin). mdpi.com This approach allows for the introduction of the oxirane moiety while setting up a handle for further functionalization.
Derivations from Other Oxirane Precursors via Ring-Opening Reactions
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
The optimization of reaction parameters is essential for maximizing product yield and purity while minimizing side reactions. Key variables include the choice of base, solvent, temperature, and reaction time. mdpi.comacs.org For instance, in reactions involving oxirane precursors like 2-(chloromethyl)oxirane, the selection of the base and solvent system can significantly impact the outcome. mdpi.com In one study optimizing an N-alkylation reaction, changing the base from sodium hydride to potassium hydroxide (B78521) in DMF increased reactivity and suppressed side-product formation. mdpi.com Similarly, for epoxidation reactions, controlling temperature and using buffering agents are critical for preventing the degradation of the desired epoxide product. google.com The molar ratios of reagents, such as the oxidant to the olefin, are also fine-tuned to ensure complete conversion without promoting unwanted secondary reactions. researchgate.net
Table 2: Optimization of N-Alkylation Conditions with 2-(chloromethyl)oxirane This table, adapted from a study on the synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate, demonstrates how changing reaction conditions affects product yield. mdpi.com
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaH | DMF | 40 | 54 |
| 2 | NaH | DMF | 60 | 50 |
| 3 | NaH | Dioxane | 60 | 45 |
| 4 | K₂CO₃ | DMF | 60 | 30 |
| 5 | KOH | DMF | 40 | 72 |
Industrial Scale Synthetic Processes and Associated Methodological Considerations
The industrial-scale synthesis of this compound is governed by principles of process efficiency, economic viability, and the production of a compound with the required stereochemical purity for its intended applications, particularly in the pharmaceutical and agrochemical industries. chiralpedia.com Large-scale production methods often adapt laboratory syntheses with a focus on optimizing reaction conditions, utilizing cost-effective starting materials, and implementing scalable purification techniques.
A primary route for synthesis involves the epoxidation of a suitable precursor, such as vinylacetic acid. However, the translation of this and other methods to an industrial setting necessitates careful consideration of catalyst systems, reaction media, and process technology to maximize yield, ensure operator safety, and minimize environmental impact. For chiral applications, enantioselective synthesis is paramount, employing strategies like asymmetric catalysis or biocatalysis to produce specific enantiomers. chiralpedia.comrsc.org
Methodological considerations for industrial production extend beyond the core reaction to include downstream processing. Robust and efficient purification steps, such as large-scale recrystallization or distillation, are critical for achieving the high purity and yield demanded by end-users. Furthermore, modern chemical manufacturing increasingly favors technologies like continuous flow reactors, which can offer superior control over reaction parameters, enhance safety, and facilitate the recycling of valuable catalysts. nih.gov
Research Findings in Industrial Synthesis
The industrial production of chiral epoxides, including derivatives related to this compound, leverages several key strategies to ensure high enantiomeric purity and process efficiency. Asymmetric synthesis is a cornerstone of modern industrial chemistry, enabling the production of single-enantiomer compounds that are essential for biologically active molecules. chiralpedia.com
Catalytic Approaches: The use of chiral catalysts is a dominant strategy. These can be broadly categorized into metal-based catalysts and organocatalysts.
Metal Complexes: Chiral metal complexes, such as those based on ruthenium or other transition metals, are effective in catalyzing asymmetric reactions with high yields and significant enantiomeric excess, making them suitable for industrial-scale production. chiralpedia.com
Organocatalysis: The use of small organic molecules as catalysts has gained significant traction for the enantioselective synthesis of fine chemicals. scienceopen.com For large-scale applications, the immobilization of these organocatalysts on solid supports, such as polymers or silica, is a key development. nih.govscienceopen.com This approach facilitates catalyst recovery and reuse, which is crucial for establishing sustainable and economically viable industrial processes. beilstein-journals.org For instance, polymer-supported isothiourea catalysts have been successfully used in packed bed reactors for continuous flow enantioselective reactions, demonstrating durability and recyclability on a significant scale. nih.gov
Biocatalysis: Enzymes are increasingly applied in industrial-scale synthetic processes. rsc.org Their high specificity (chemo-, regio-, and stereoselectivity) allows for the clean conversion of substrates to products under mild, environmentally friendly conditions. Hydrolases, for example, are widely used in biocatalytic kinetic resolutions to produce enantiomerically pure compounds. rsc.org
Process Technology: The shift from traditional batch reactors to continuous flow systems represents a significant methodological advance for industrial synthesis. A patent for a related compound highlights that certain complex, multi-step syntheses with low yields or hazardous reagents are not feasible for industrial scale. google.com Continuous flow reactors address many of these challenges by providing better control over reaction conditions and improving the safety profile of the process. nih.gov A study on the gram-scale synthesis of a pharmaceutical precursor demonstrated the potential of combining organocatalysis with process optimization to achieve quantitative yields and excellent enantiomeric excess (up to 96% ee), with the catalyst being recycled over multiple runs without loss of activity. beilstein-journals.org
The following tables summarize and compare different industrial strategies and provide a representative material balance for a large-scale batch process for a structurally related epoxide intermediate.
Data Tables
| Synthetic Strategy | Catalyst Type | Typical Starting Materials | Key Advantages | Associated Considerations |
|---|---|---|---|---|
| Asymmetric Chemocatalysis | Chiral Metal Complexes (e.g., Ru-BINAP) or Organocatalysts (e.g., supported isothiourea) | Prochiral alkenes, α,β-unsaturated compounds | High yields and enantioselectivity; applicable to a broad range of substrates. chiralpedia.comnih.gov | Cost of catalyst; potential for metal contamination; catalyst recovery and recycling is critical for industrial viability. chiralpedia.combeilstein-journals.org |
| Biocatalysis | Enzymes (e.g., Hydrolases, Oxidoreductases) | Prochiral ketones, racemic esters or epoxides | Exquisite selectivity; mild and green reaction conditions; reduced by-product formation. rsc.org | Enzyme stability and cost; substrate scope can be limited; often requires aqueous systems. |
| Chiral Pool Synthesis | N/A (Stoichiometric Chiral Reagent) | Readily available natural products (e.g., malic acid, amino acids) | Starts with a defined stereocenter, avoiding the need for an asymmetric induction step. google.com | Limited to the availability of suitable chiral starting materials; may require multiple synthetic steps. |
| Inputs | Outputs | ||
|---|---|---|---|
| Material | Quantity (kg) | Product/By-product | Quantity (kg) |
| Isoindoline-1,3-dione | 80.0 | (R)-2-(oxiran-2-yl methyl)isoindoline-1,3-dione | 100.0 |
| 2-Chloromethyl-oxirane | 60.0 | Sodium Chloride (NaCl) | 32.0 |
| Sodium Methoxide | 35.0 | Methanol | 17.0 |
| Isopropyl Alcohol (Solvent) | 250.0 | Isopropyl Alcohol (Recovered) | 237.5 |
| Water | 100.0 | Effluent Water & Losses | 178.5 |
| Data adapted from the synthesis of (R)-2-(oxiran-2-yl methyl)isoindoline-1,3-dione, a Rivaroxaban intermediate, to illustrate a typical industrial material balance. environmentclearance.nic.in This serves as a representative example of process inputs and outputs in a large-scale batch reaction for a related chiral epoxide. |
Chemical Reactivity and Mechanistic Investigations of 2 Oxiran 2 Yl Acetic Acid
Epoxide Ring Reactivity Profiles
The reactivity of the epoxide ring in 2-(oxiran-2-yl)acetic acid is central to its synthetic utility. The significant ring strain of the oxirane moiety is released during ring-opening reactions, providing a strong thermodynamic driving force for these transformations. nih.govwiley-vch.de This process can be initiated by a wide range of nucleophiles or catalyzed by acids.
Nucleophilic Ring-Opening Reactions
The epoxide ring of this compound is an electrophilic site that readily reacts with nucleophiles. smolecule.com This reaction proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous cleavage of a carbon-oxygen bond. nih.govrsc.org The result is the formation of a new bond between the nucleophile and the carbon, with the concurrent creation of a hydroxyl group from the epoxide oxygen.
A variety of nucleophiles can participate in the ring-opening of this compound. Amines and thiols are common examples of nucleophiles that react under mild conditions to yield substituted acetic acid derivatives. smolecule.com The reaction with amines produces amino alcohols, while reaction with thiols yields thioethers with a hydroxyl group. rsc.orgscholaris.ca The general reactivity trend is influenced by the nucleophilicity of the attacking species.
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Product Type |
|---|---|
| Amines | Amino Alcohols |
| Thiols | β-Hydroxythio-ethers |
| Halides | Halohydrins |
The ring-opening of unsymmetrical epoxides like this compound can, in principle, lead to two different regioisomers. The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions. nih.gov Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon atom of the epoxide ring, following a classic S(_N)2 pathway. rsc.org
The stereochemistry of the ring-opening reaction is also a critical aspect. The nucleophilic attack generally proceeds with an inversion of configuration at the attacked carbon center. mdpi.com This stereospecificity is a hallmark of the S(_N)2 mechanism and is crucial for controlling the stereochemical outcome of the reaction, particularly in the synthesis of chiral molecules. nih.gov Density functional theory (DFT) calculations have been used to confirm the S(_N)2 displacement in ring-opening processes. nih.gov
The kinetics of the epoxide ring-opening are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. researchgate.net The rate of reaction is often dependent on the concentration of both the epoxide and the nucleophile. Some thiol-epoxy addition reactions have been shown to be autocatalytic, where the hydroxyl group formed during the reaction can accelerate further ring-opening. rsc.org
Regioselectivity and Diastereoselectivity in Ring Opening
Acid-Catalyzed Ring Opening Mechanisms
The presence of an acid catalyst significantly alters the mechanism and outcome of the epoxide ring-opening reaction. masterorganicchemistry.com The acid protonates the epoxide oxygen, making it a much better leaving group and activating the ring towards nucleophilic attack. masterorganicchemistry.com This activation allows even weak nucleophiles to open the ring.
Both Brønsted and Lewis acids can be employed to catalyze the ring-opening of epoxides. masterorganicchemistry.comacs.org
Brønsted acids (e.g., H(_2)SO(_4), HCl) protonate the epoxide oxygen, leading to a highly reactive intermediate. masterorganicchemistry.comugent.be The subsequent nucleophilic attack occurs at the more substituted carbon atom of the epoxide. This regioselectivity is attributed to the development of a partial positive charge on the more substituted carbon, which can better stabilize this charge. The mechanism in this case has some S(_N)1 character. masterorganicchemistry.com
Lewis acids (e.g., SnCl(_4), AlCl(_3), B(C(_6)F(_5))(_3)) coordinate to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. nih.govsci-hub.semdpi.com The regioselectivity of Lewis acid-catalyzed ring-opening can be influenced by the specific Lewis acid and substrate used. researchgate.net For instance, borinic acid catalysis has been shown to proceed via a tethering mechanism, where the catalyst binds to both the epoxy alcohol and the nucleophile, leading to a highly regioselective intramolecular delivery of the nucleophile. scholaris.ca In some cases, Lewis acid catalysis can lead to rearrangements, such as the Meinwald rearrangement, which produces carbonyl compounds instead of the typical ring-opened products. mdpi.com
Table 2: Comparison of Acid-Catalyzed Ring-Opening Mechanisms
| Catalyst Type | Activation Mechanism | General Regioselectivity |
|---|---|---|
| Brønsted Acid | Protonation of epoxide oxygen | Attack at the more substituted carbon |
Interfacial Reactivity of Epoxides with Carboxylic Acid Surface Groups
The interaction between epoxides and surfaces functionalized with carboxylic acid groups is a critical area of study, particularly in adhesion science and surface modification. The reactivity of the epoxy group with surface-bound carboxylic acids can lead to the formation of covalent bonds, significantly altering the surface properties.
Research has shown that the chemisorption of epoxide-containing molecules onto surfaces with carboxylic acid groups is strongly dependent on the concentration of the acid groups on the surface. researchgate.net There appears to be a threshold surface composition of carboxylic acids below which the reaction with the epoxide does not occur. researchgate.net This type of interfacial reaction is essentially an esterification process, where the carboxylic acid group attacks the epoxide ring, leading to the formation of a β-hydroxy ester linkage. researchgate.netacs.org This process is fundamental in the application of epoxy-based paints and adhesives, where strong bonding to a substrate is required. researchgate.net
Studies involving the functionalization of materials like graphene oxide (GO) and lignin (B12514952) also highlight this reactivity. The epoxide groups on the surface of GO can be opened by nucleophilic attack, and while reactions with amines are common, the principle extends to other nucleophiles. frontiersin.org Similarly, this compound has been used to functionalize lignin, which has phenolic hydroxyl and carboxylic acid groups. acs.org To achieve this, the lignin is often activated with a base to deprotonate the acidic groups, making them more nucleophilic for the attack on the epoxide ring of this compound. researchgate.net
The kinetics of the reaction between epoxides and carboxylic acids indicate that the reaction can be sluggish without a catalyst. dtic.mil The rate of this reaction is influenced by the nature of the substituents on the epoxide ring. dtic.mil
Concerted and Sequential Reaction Pathways in Complex Transformations
The reaction of an alkene with a peroxycarboxylic acid to form an epoxide is a classic example of a concerted mechanism, where all bond-forming and bond-breaking steps occur simultaneously through a cyclic transition state. leah4sci.comorganicchemistrytutor.comlibretexts.org This mechanism is relevant to the synthesis of this compound, which can be prepared via the epoxidation of 3-butenoic acid. researchgate.net
In contrast, the ring-opening of epoxides often proceeds through a sequential, two-step mechanism, particularly under nucleophilic or acidic conditions. ump.edu.my In a nucleophilic attack, the nucleophile first attacks one of the carbon atoms of the epoxide ring, causing the C-O bond to break and relieve the ring strain. ump.edu.my This is followed by protonation of the resulting alkoxide to give the final product. ump.edu.my Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. ump.edu.my
The reaction between an epoxide and a carboxylic acid can be complex, involving both the main reaction of ester formation and potential side reactions. The main reaction is the nucleophilic addition of the carboxylic acid to the epoxide, forming a β-hydroxy ester. acs.org However, secondary reactions such as esterification of the newly formed hydroxyl group or etherification of the epoxide can also occur. acs.org The mechanism can be influenced by catalysts. For example, the reaction can be catalyzed by the carboxylate anion, which is generated from the carboxylic acid and a base. researchgate.net The proposed mechanism involves the nucleophilic attack of the carboxylate on the epoxide to form an intermediate, which then reacts with another molecule of the carboxylic acid to yield the hydroxyalkyl ester and regenerate the carboxylate catalyst. researchgate.net
Oxidation and Reduction Pathways of the Compound
The bifunctional nature of this compound allows for distinct oxidation and reduction reactions at either the epoxide or the carboxylic acid moiety.
Oxidation: The carboxylic acid moiety is generally resistant to further oxidation under typical conditions. The epoxide ring, however, can be involved in oxidative processes, though the more common reaction is nucleophilic ring-opening. The search results indicate that the compound itself can be oxidized to form corresponding carboxylic acids, which likely refers to the oxidation of other parts of a larger molecule containing this functional group, as the acetic acid moiety is already a carboxylic acid. smolecule.com More specifically, oxidation reactions can target other functional groups if present in a derivative. For instance, in a complex molecule containing this compound along with amine groups, the amine and epoxide groups could be sites of oxidation.
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, a more prominent reaction is the reduction of the epoxide ring. The epoxide ring can be opened via reduction, typically leading to the formation of diols. smolecule.com For example, reduction with lithium aluminum hydride can open the oxirane ring. smolecule.com The regioselectivity of the ring-opening would depend on the specific reagents and reaction conditions.
Table 2: Summary of Oxidation and Reduction Reactions
| Functional Group | Reaction | Reagent Example | Product Type |
|---|---|---|---|
| Epoxide Ring | Reduction | Lithium Aluminum Hydride smolecule.com | Diol smolecule.com |
| Carboxylic Acid | Reduction | Lithium Aluminum Hydride | Primary Alcohol |
Applications in Advanced Organic Synthesis
As a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter in 2-(oxiran-2-yl)acetic acid makes its enantiomerically pure forms highly sought-after as chiral building blocks. Chiral amines, for instance, are widely used in asymmetric synthesis as chiral bases or for resolving racemic mixtures of acids. The enantiopure forms of this compound and its derivatives serve as versatile starting materials for the synthesis of a variety of complex and biologically active molecules.
The epoxide ring is susceptible to stereospecific ring-opening reactions with various nucleophiles, allowing for the introduction of new functionalities with controlled stereochemistry. This strategy is fundamental in the synthesis of pharmaceuticals and other fine chemicals where specific stereoisomers are required for biological activity. For example, optically active 2,3-epoxypropionic esters, which are closely related to this compound, are used in the production of optically active 2-hydroxybutyric esters through reaction with a methyl Grignard reagent in the presence of a copper catalyst. google.com
Furthermore, chiral epoxides are key intermediates in the synthesis of various natural products and therapeutic agents. The Sharpless asymmetric epoxidation is a well-known method for producing chiral epoxides from allylic alcohols. nih.gov Similarly, derivatives of this compound are employed in the synthesis of chiral sulfonamides with herbicidal activity, where the specific stereoisomer exhibits the desired biological effect. tandfonline.com The synthesis of chiral 1-aryl-1,3-diol precursors, which are intermediates for several drugs, has been achieved using a telescoped continuous flow process involving an asymmetric allylboration followed by selective epoxidation. acs.org
The following table summarizes examples of chiral building blocks derived from or related to this compound and their applications in asymmetric synthesis.
| Chiral Building Block | Application in Asymmetric Synthesis |
| (R)- and (S)-2-(oxiran-2-yl)acetic acid | Starting materials for enantiomerically pure pharmaceuticals and fine chemicals. |
| Optically active 2,3-epoxypropionic esters | Synthesis of optically active 2-hydroxybutyric esters. google.com |
| Chiral N-(oxiran-2-ylmethyl) sulfonamides | Development of herbicides with stereospecific activity. tandfonline.com |
| Chiral 1-aryl-1,3-diol precursors | Intermediates in the synthesis of drugs like ezetimibe (B1671841) and dapoxetine. acs.org |
| (2R, 3R)-2-Fluoro-2,3-epoxynerol | Intermediate in the synthesis of the Colorado Potato Beetle pheromone. nih.gov |
Precursor for the Synthesis of Complex Molecular Architectures
The dual functionality of this compound provides a versatile platform for the construction of intricate molecular structures. The carboxylic acid can be converted into a variety of functional groups, while the epoxide can undergo ring-opening reactions to introduce diverse substituents, making it a key precursor in several areas of synthesis.
This compound and its parent compound, glycolic acid, are important monomers in the synthesis of biodegradable polymers. wikipedia.orgmdpi.com Polyglycolic acid (PGA) and its copolymers are aliphatic polyesters with applications in the medical field, such as in sutures, and are being explored for packaging due to their excellent barrier properties. wikipedia.orgnih.gov
The synthesis of high molecular weight PGA is typically achieved through the ring-opening polymerization of glycolide, the cyclic dimer of glycolic acid. wikipedia.orgmdpi.com However, direct polycondensation of glycolic acid can also be employed, often using catalysts like tin(II) octoate. acs.org Copolymers of glycolic acid with other monomers, such as lactic acid or butylene adipate, are synthesized to modify the polymer's properties, for instance, to improve elasticity while retaining biodegradability. acs.orgnih.gov
The following table provides an overview of polymers synthesized from glycolic acid and their properties.
| Polymer/Copolymer | Monomers | Key Properties |
| Polyglycolic acid (PGA) | Glycolic acid | Biodegradable, high strength, excellent gas barrier properties. wikipedia.orgnih.gov |
| Poly(lactic-co-glycolic acid) (PLGA) | Lactic acid, Glycolic acid | Biodegradable, used in drug delivery. nih.gov |
| Poly(glycolic acid-co-butylene adipate-co-butylene terephthalate) (PGBAT) | Glycolic acid, Butylene adipate, Butylene terephthalate | Improved elasticity compared to PGA. acs.org |
The reactive nature of the epoxide ring in this compound and its derivatives makes them valuable intermediates in the synthesis of agrochemicals. The epoxide can be opened by a variety of nucleophiles to introduce specific functionalities required for biological activity.
For example, sulfonamides containing a 2-arylsubstituted oxiranylmethyl moiety have shown significant herbicidal activity. tandfonline.com The synthesis of these compounds often involves the reaction of a chiral epoxide intermediate with a sulfonamide. The specific stereochemistry of the epoxide is crucial, as the herbicidal activity is often found to be stereospecific. tandfonline.com
The unique structure of this compound allows for its use in the creation of advanced organic scaffolds, which are core structures for building diverse libraries of compounds in drug discovery and materials science. The ability to functionalize both the carboxylic acid and the epoxide ring provides a route to complex, three-dimensional molecules.
For instance, derivatives of this compound have been used in the synthesis of spirocyclic scaffolds. researchgate.net These are compounds where two rings share a single atom, leading to rigid and well-defined three-dimensional structures that are of interest in medicinal chemistry. Furthermore, the intramolecular reactions of derivatives of this compound can lead to the formation of various heterocyclic systems, such as indolin-2-ones, which are important structural motifs in many biologically active compounds. bohrium.com
Intermediates for Agro-chemical Synthesis
Derivatization for Functional Material Development
The chemical reactivity of this compound allows for its derivatization to create functional materials with specific properties. The introduction of this molecule onto a larger backbone can impart new functionalities.
An example of this is the functionalization of lignin (B12514952), a complex natural polymer. By reacting this compound with lignin, carboxylic acid groups can be introduced onto the lignin backbone. acs.orgresearchgate.netacs.org This modification, which creates stable ether bonds, can be used to generate surface-active lignins or to produce lignin-based block copolymers. acs.org The introduced carboxylic acid functionality can provide an inducible negative charge, altering the material's properties for various applications. acs.orgresearchgate.net
Computational Chemistry Approaches to 2 Oxiran 2 Yl Acetic Acid
Density Functional Theory (DFT) Studiesnih.govbenchchem.com
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. materialssquare.com For 2-(oxiran-2-yl)acetic acid, DFT calculations can predict its geometry, analyze its electronic properties, and explore its reactivity.
The electronic structure of this compound is characterized by the interplay between the electron-withdrawing carboxylic acid group and the strained, electrophilic oxirane ring. DFT calculations can map the electron density distribution across the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity. The oxygen atoms of the epoxide and carboxylic acid groups are expected to have high electron density, making them susceptible to electrophilic attack, while the carbon atoms of the epoxide ring are electron-deficient and thus prone to nucleophilic attack.
The distribution of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of its electronic structure. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
The presence of a flexible single bond between the oxirane ring and the acetic acid moiety allows for the existence of multiple conformers. Conformational analysis using DFT methods can identify the stable conformers and the transition states that separate them, generating a potential energy surface or landscape. frontiersin.org For a comprehensive analysis, a systematic search of the conformational space is necessary to locate the global minimum energy structure and other low-energy conformers. frontiersin.org This information is vital as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences. While specific studies on this compound are not widely published, DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) are a standard method for predicting plausible conformations.
DFT is an invaluable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. researchgate.net For this compound, also known as glycidic acid, several reaction pathways can be investigated. nih.gov
Epoxide Ring-Opening: The high reactivity of the strained epoxide ring makes it susceptible to nucleophilic attack. DFT studies on similar epoxy-carboxylic acid systems show that the reaction can be catalyzed by another carboxylic acid molecule, which acts as a proton shuttle to lower the activation barrier for ring-opening. nih.govresearchgate.net The uncatalyzed reaction has a significantly higher energy barrier. researchgate.net
Decarboxylation: Theoretical studies on the decomposition of glycidic acid esters suggest that the corresponding glycidic acid is an unstable intermediate that can rapidly decarboxylate to yield an aldehyde. nih.gov DFT calculations have been used to compare different pathways for this decarboxylation, indicating a preference for a mechanism involving a five-membered cyclic transition state. nih.gov
| Reaction Type | Key Findings from DFT Studies on Analogous Systems | References |
|---|---|---|
| Catalyzed Epoxide Ring-Opening | Carboxylic acid can act as a promoter, lowering the rate-limiting barriers by approximately 45 kJ/mol. Catalysts facilitate ring-opening prior to curing, lowering apparent barriers by about 35 kJ/mol. | nih.govresearchgate.net |
| Decarboxylation | Proceeds via an unstable glycidic acid intermediate. The favored mechanism involves a five-membered cyclic transition state over a four-membered one. | nih.gov |
| Addition Esterification | In the presence of an amine catalyst, the reaction proceeds via the formation of a carboxylic acid-catalyst complex that then reacts with the epoxy. | mdpi.com |
The three-membered oxirane ring in this compound is highly strained due to its acute bond angles, which are approximately 60 degrees. This ring strain is a major contributor to the epoxide's high reactivity, as ring-opening reactions relieve this strain. DFT calculations can quantify the strain energy by comparing the energy of the cyclic molecule with that of a suitable acyclic reference compound. This calculated strain energy can be correlated with the activation energies for ring-opening reactions, providing a quantitative measure of how ring strain influences reactivity.
Quantum chemical methods can calculate a variety of molecular descriptors that are useful in developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). frontiersin.org These descriptors, derived from the electronic structure of the molecule, can predict its physicochemical properties and biological activity. For this compound, these descriptors can provide insights into its reactivity and behavior.
| Descriptor | Value | Source | Description |
|---|---|---|---|
| Molecular Weight | 102.09 g/mol | nih.govnih.gov | The mass of one mole of the substance. |
| XLogP3-AA | -0.6 | nih.govnih.gov | A computed value for the logarithm of the octanol/water partition coefficient, indicating hydrophilicity. |
| Hydrogen Bond Donor Count | 1 | nih.govnih.gov | The number of hydrogen atoms attached to electronegative atoms (O or N). |
| Hydrogen Bond Acceptor Count | 3 | nih.govnih.gov | The number of electronegative atoms (O or N) with lone pairs. |
| Rotatable Bond Count | 2 | nih.govnih.gov | The number of bonds that allow free rotation, indicating molecular flexibility. |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | nih.govnih.gov | The surface sum over all polar atoms, a predictor of drug transport properties. |
Assessment of Ring Strain Effects on Epoxide Reactivity
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While DFT is excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. researchgate.net An MD simulation would solve Newton's equations of motion for the atoms in this compound, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
Although specific MD simulation studies on this compound are not readily found in the literature, this technique could be applied to:
Explore Conformational Dynamics: MD simulations can show the transitions between different conformers in real-time, providing a more detailed picture of the molecule's flexibility and the relative populations of different conformations in solution.
Analyze Solvation Effects: By simulating the molecule in a solvent box (e.g., water), MD can reveal the structure of the solvation shell and the nature of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules.
Study Interactions with Other Molecules: MD is a powerful tool for investigating how this compound might interact with other molecules, such as biological macromolecules or other reactants in a chemical system.
In Silico Catalysis Studies
Computational chemistry provides powerful tools to investigate the catalytic transformations of this compound at a molecular level. Through in silico catalysis studies, researchers can elucidate reaction mechanisms, predict reactivity, and design novel catalysts for the selective functionalization of this bifunctional molecule. These computational approaches, primarily centered on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer insights that are often difficult to obtain through experimental methods alone.
The intrinsic reactivity of this compound stems from the strained three-membered oxirane ring, which is susceptible to nucleophilic attack, and the acidic carboxyl group that can participate in or influence catalytic cycles. In silico studies are crucial for understanding how different catalysts can modulate the regioselectivity and stereoselectivity of the epoxide ring-opening reaction.
One of the primary focuses of computational catalysis in this context is the hydrolysis of the epoxide ring, often catalyzed by epoxide hydrolase enzymes. nih.govebi.ac.uk Although specific studies on the enzymatic hydrolysis of this compound are not extensively documented in publicly available literature, the mechanism is well-established for other epoxides and can be extrapolated. ebi.ac.uk The reaction proceeds via a two-step mechanism involving a nucleophilic attack by an aspartate residue to form a covalent alkyl-enzyme intermediate, followed by hydrolysis of this intermediate by an activated water molecule. ebi.ac.uk
Quantum mechanics (QM) calculations, particularly DFT, can be employed to model the active site of an epoxide hydrolase and investigate the reaction with this compound as the substrate. nih.gov These calculations can determine the structures of transition states and intermediates along the reaction pathway, as well as their corresponding energies.
Table 1: Calculated Energy Barriers for the Two-Step Hydrolysis of this compound by a Model Epoxide Hydrolase Active Site (Hypothetical Data)
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| Covalent Intermediate Formation | DFT (B3LYP/6-31G) | 15.2 |
| Hydrolysis of Intermediate | DFT (B3LYP/6-31G) | 12.8 |
In silico studies can also explore the acid-catalyzed and base-catalyzed hydrolysis of this compound. In an acidic environment, the epoxide oxygen is protonated, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack by water. Conversely, under basic conditions, the nucleophile is the hydroxide (B78521) ion, which directly attacks one of the epoxide carbons. DFT calculations can model these reactions to predict the preferred reaction pathways and the regioselectivity of the ring opening.
Molecular dynamics simulations can complement QM studies by providing insights into the dynamic behavior of the substrate within a solvent environment or an enzyme's active site. These simulations can help to understand how the conformational flexibility of the acetic acid side chain influences the binding and orientation of the molecule for catalysis.
Furthermore, computational methods are invaluable for designing and optimizing chemocatalysts for the transformation of this compound. For example, in silico screening of different Lewis acid catalysts can identify candidates that can effectively activate the epoxide ring for reaction with various nucleophiles. The interaction between the catalyst and both the oxirane and carboxylic acid functionalities can be modeled to predict catalytic efficiency and selectivity.
Table 2: Comparison of Calculated Reaction Energies for the Lewis Acid-Catalyzed Addition of a Nucleophile to this compound (Hypothetical Data)
| Lewis Acid Catalyst | Nucleophile | Computational Method | Calculated Reaction Energy (kcal/mol) |
| ZnCl₂ | Azide | DFT (M06-2X/def2-TZVP) | -25.7 |
| Ti(OiPr)₄ | Amine | DFT (M06-2X/def2-TZVP) | -22.1 |
| AlCl₃ | Thiol | DFT (M06-2X/def2-TZVP) | -28.4 |
These in silico approaches not only provide a fundamental understanding of the catalytic processes involving this compound but also accelerate the discovery and development of new synthetic methodologies.
Advanced Analytical Characterization in Research on 2 Oxiran 2 Yl Acetic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular structure of 2-(oxiran-2-yl)acetic acid, identifying its functional groups, and assigning its stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to verify the presence of the key structural components: the oxirane ring and the acetic acid group.
In ¹H NMR spectroscopy, the protons on the epoxide ring typically appear in the range of δ 3.0–4.0 ppm. The methylene (B1212753) protons of the acetic acid moiety are expected to resonate at approximately δ 2.0–2.5 ppm. The coupling constants between the protons on the oxirane ring are crucial for determining the stereochemistry of the molecule, particularly for distinguishing between different stereoisomers. For instance, the specific splitting patterns and J-values can help in assigning the relative configuration of the substituents on the epoxide.
¹³C NMR spectroscopy provides complementary information. The carbon atoms of the oxirane ring and the carbonyl carbon of the carboxylic acid have characteristic chemical shifts. Predicted ¹³C NMR spectra for acetic acid show the carboxyl carbon at a distinct chemical shift, which helps in confirming the presence of this functional group. hmdb.ca
Table 1: Representative NMR Data for Acetic Acid Moieties
| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (δ) ppm | Source |
|---|---|---|---|
| ¹H | Acetic Acid (CH₃) | ~2.1 | hmdb.cachemicalbook.com |
| ¹³C | Acetic Acid (CH₃) | ~20 | hmdb.cahmdb.ca |
| ¹³C | Acetic Acid (C=O) | ~177-182 | hmdb.cahmdb.ca |
Note: These are general values for the acetic acid functional group; specific shifts for this compound would be influenced by the epoxide ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the principal functional groups within the this compound molecule. The spectrum will prominently feature absorptions corresponding to the carboxylic acid and the epoxide ring.
A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid will present a strong, sharp peak around 1700–1750 cm⁻¹. libretexts.org The presence of the epoxide ring is confirmed by the C-O-C stretching vibrations, which typically appear near 1250 cm⁻¹.
Table 2: Key IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) | Source |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (broad) | 2500–3300 | |
| Carboxylic Acid | C=O Stretch | 1700–1750 | libretexts.org |
Analysis of related compounds, like propanoic acid, confirms the characteristic broad band for the carboxylic acid O-H stretch and a strong C=O peak around 1706 cm⁻¹. libretexts.org
Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for monitoring the progress of reactions involving this compound. The molecular weight of this compound is 102.09 g/mol . nih.gov
In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the compound can be identified by its molecular ion peak. jmchemsci.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition of the molecule. mdpi.com
During synthesis or subsequent reactions, MS can be used to monitor the disappearance of starting materials and the appearance of products. ulisboa.pt For example, in the synthesis of derivatives, MS can identify intermediates and final products by their specific mass-to-charge ratios (m/z). mdpi.comresearchgate.net The fragmentation patterns observed in the mass spectrum can also provide structural information, helping to distinguish between isomers. ulisboa.pt For instance, the loss of a carboxyl group or the opening of the epoxide ring would result in predictable fragment ions. jmchemsci.com
Crystallographic Data Analysis for Precise Stereochemical and Conformation Insights
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformational details. For a chiral molecule like this compound, which has stereocenters, crystallography is invaluable.
The analysis of crystallographic data allows for the precise measurement of bond lengths, bond angles, and torsion angles. This information reveals the exact conformation of the molecule in the solid state, including the puckering of the oxirane ring and the orientation of the acetic acid side chain. researchgate.net In cases where multiple stereoisomers are present, crystallographic studies can confirm the absolute configuration of each isomer.
For complex structures containing epoxide rings, computational modeling, such as Density Functional Theory (DFT) calculations, can be used in conjunction with crystallographic data to predict and validate plausible conformations and resolve ambiguities in electron density maps.
Table 3: Example Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. researchgate.netsrce.hr |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. researchgate.net |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. srce.hr |
| Z | The number of molecules per unit cell. srce.hr |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
HPLC is particularly well-suited for the analysis of organic acids. scioninstruments.com A reversed-phase HPLC method, often using a C18 column, can effectively separate this compound from its impurities or other components in a mixture. dergipark.org.trresearchgate.net The mobile phase typically consists of an aqueous buffer (like acetic acid or formic acid solution) and an organic solvent such as acetonitrile (B52724) or methanol. dergipark.org.trmdpi.com Detection is commonly performed using a UV detector, as the carboxyl group provides UV absorbance. scioninstruments.com HPLC can be used to determine the purity of a sample by quantifying the area of the main peak relative to the total area of all peaks.
For more volatile derivatives of this compound, GC may be employed. osha.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of components in a mixture. jmchemsci.com Chiral chromatography, using a chiral stationary phase, is necessary for separating enantiomers of this compound, which is crucial for stereochemical studies and for the synthesis of enantiomerically pure compounds.
Table 4: Common Chromatographic Conditions for Organic Acid Analysis
| Parameter | HPLC | GC |
|---|---|---|
| Stationary Phase (Column) | C18 (ODS) | Varies based on analyte volatility |
| Mobile/Carrier Phase | Acetonitrile/Water/Acidic Buffer | Inert gas (e.g., Helium, Nitrogen) |
| Detector | UV, MS | FID, MS |
| Application | Purity, Quantification, Mixture Analysis | Analysis of volatile derivatives |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Future research will likely focus on developing more efficient and selective catalytic systems for the synthesis of 2-(oxiran-2-yl)acetic acid and its derivatives. This includes catalysts that can control regioselectivity and stereoselectivity in ring-opening reactions. researchgate.net
Integration into Continuous Flow Chemistry Methodologies
The application of continuous flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and efficiency. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Exploration of Sustainable and Green Synthesis Routes
Developing greener synthetic routes is a key area of future research. This includes the use of more environmentally benign solvents and catalysts, and exploring enzymatic or bio-catalytic methods for its production.
Discovery of Unexpected Reactivity Patterns and Applications
Further investigation into the reactivity of this compound may uncover new and unexpected reaction pathways and applications. This could lead to the synthesis of novel molecular scaffolds with unique properties.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational modeling, such as Density Functional Theory (DFT), can provide deeper insights into the reaction mechanisms involving this compound. researchgate.net These studies can help in predicting reactivity, understanding transition states, and designing more efficient synthetic strategies. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(oxiran-2-yl)acetic Acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves epoxidation of precursor compounds or functionalization of acetic acid derivatives. For example, the reaction of glycidyl derivatives with acetic acid under controlled pH and temperature can yield the target compound. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometry to minimize side reactions like ring-opening of the oxirane moiety. Purification often employs recrystallization or column chromatography. Safety protocols for handling epoxides (e.g., skin irritation risks) must be strictly followed .
Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the oxirane ring (δ ~3.0–4.0 ppm for epoxy protons) and acetic acid moiety (δ ~2.0–2.5 ppm for methylene groups). Coupling constants in -NMR help verify stereochemistry .
- IR : Identify the carbonyl stretch (~1700–1750 cm) and epoxy C-O-C vibrations (~1250 cm) .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using GC-MS or LC-MS .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors.
- Store in airtight containers away from strong acids/bases to prevent exothermic ring-opening reactions.
- Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data of epoxide-containing compounds like this compound?
- Methodological Answer :
- Use software like SHELXL for refinement, ensuring proper treatment of disorder in the oxirane ring or acetic acid moiety.
- Validate against alternative models (e.g., twinning analysis) and cross-check with spectroscopic data.
- For ambiguous electron density, employ DFT calculations to predict plausible conformations .
Q. How can computational modeling predict the reactivity of the oxirane ring in this compound?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze ring strain and electron density distribution.
- Simulate nucleophilic attack (e.g., by water or amines) to map transition states and activation energies.
- Compare with experimental kinetic data to validate models .
Q. What experimental approaches can address discrepancies in biological activity studies of this compound derivatives?
- Methodological Answer :
- Conduct dose-response assays to establish structure-activity relationships (SAR).
- Use isotopic labeling (e.g., -acetic acid) to track metabolic pathways.
- For low activity, evaluate solubility (via HPLC) or stability (via pH-dependent degradation studies) to rule out false negatives .
Q. How should researchers design experiments to study the acid-catalyzed rearrangement of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
